

Cyclo(Gly-Tyr): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclo(Gly-Tyr)	
Cat. No.:	B196037	Get Quote

CAS Number: 5845-66-9

This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and potential biological activities of the cyclic dipeptide, **Cyclo(Gly-Tyr)**. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties

Cyclo(Gly-Tyr), with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclic dipeptide formed from the amino acids glycine and tyrosine.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	5845-66-9	[1]
Molecular Formula	C11H12N2O3	
Molecular Weight	220.23 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	Not explicitly available in the searched literature.	
Solubility	DMSO: 31.25 mg/mL (141.90 mM)	[2]
InChI Key	QHLSAVHDWSYPEP- VIFPVBQESA-N	[1]

Experimental Protocols Synthesis of Cyclo(Gly-Tyr)

A representative method for the synthesis of **Cyclo(Gly-Tyr)** can be adapted from general solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques.[3][4][5]

- 1. Solid-Phase Synthesis of the Linear Dipeptide (Gly-Tyr):
- Resin Preparation: Start with a 2-chlorotrityl chloride resin pre-loaded with Fmoc-Tyr(tBu)-OH.[3] The loading of the resin can be determined by UV quantification of the Fmocpiperidine adduct.[5]
- Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: In a separate vessel, activate Fmoc-Gly-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated glycine



solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
- 2. Cleavage of the Linear Dipeptide from the Resin:
- Wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.[4]
- Collect the filtrate and precipitate the linear peptide by adding cold diethyl ether.
- Isolate the crude linear Gly-Tyr peptide by centrifugation and decantation.
- 3. Solution-Phase Cyclization:
- Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF or a
 mixture of DCM and DMF, to achieve high dilution conditions, which favor intramolecular
 cyclization over intermolecular polymerization.
- Add a cyclization reagent, for example, a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or a phosphonium-based reagent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
- Adjust the pH of the solution to slightly basic (around 8-9) using a non-nucleophilic base like DIPEA.
- Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by techniques like thin-layer chromatography (TLC) or analytical HPLC.

Purification of Cyclo(Gly-Tyr)



The crude **Cyclo(Gly-Tyr)** can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]

- Column: A C18 stationary phase is commonly used for peptide purification.
- Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like
 0.1% TFA, is typically employed.
- Procedure:
 - Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
 - Inject the sample onto the preparative RP-HPLC column.
 - Elute the components using a linear gradient of increasing acetonitrile concentration.
 - Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm due to the tyrosine chromophore).
 - Collect fractions corresponding to the major peak of Cyclo(Gly-Tyr).
 - Analyze the purity of the collected fractions using analytical RP-HPLC.
 - Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white, fluffy powder.

Biological Activity and Signaling Pathways

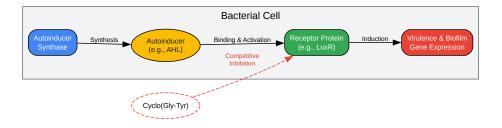
While specific studies detailing the signaling pathways directly modulated by **Cyclo(Gly-Tyr)** are limited in the provided search results, related tyrosine-containing cyclic dipeptides have been shown to exhibit interesting biological activities, most notably the inhibition of bacterial quorum sensing.[2][11][12][13][14]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density.[2][13] This process is crucial for biofilm



formation and the production of virulence factors in many pathogenic bacteria.[2][14] Cyclic dipeptides, including those containing tyrosine, have been identified as potential quorum sensing inhibitors (QSIs).[11][12][14] They are thought to act by competitively binding to the receptor proteins of the QS system, thereby blocking the binding of the natural autoinducer molecules.[11] This interference disrupts the QS signaling cascade and can lead to a reduction in biofilm formation and virulence factor production.[11][12][14]



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Caption: General mechanism of quorum sensing inhibition by competitive binding of a cyclic dipeptide.

It is important to note that while this diagram illustrates a general mechanism, the precise molecular interactions of **Cyclo(Gly-Tyr)** with specific bacterial QS systems would require further experimental validation.

Conclusion

Cyclo(Gly-Tyr) is a readily accessible cyclic dipeptide with potential for further investigation, particularly in the area of anti-infective research due to the known quorum sensing inhibitory activities of related compounds. The synthetic and purification protocols outlined in this guide provide a foundation for researchers to produce this compound for further biological evaluation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by **Cyclo(Gly-Tyr)** to fully understand its therapeutic potential.



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- To cite this document: BenchChem. [Cyclo(Gly-Tyr): A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196037#cyclo-gly-tyr-cas-number-and-chemical-properties]



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